trans-2,4,5-Trimethoxycinnamic acid
Description
trans-2,4,5-Trimethoxycinnamic acid is an organic compound characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an acrylic acid functional group. Its systematic IUPAC name is (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid.
This compound belongs to the larger class of organic compounds known as cinnamic acids. iarc.frfoodb.ca Cinnamic acids are a family of aromatic compounds based on the structure of 3-phenylprop-2-enoic acid. iarc.frfoodb.ca They are central intermediates in the biosynthesis of a vast array of natural products in plants, including flavonoids, lignols, and stilbenes. wikipedia.org The parent compound, cinnamic acid, is a white crystalline substance with the formula C₆H₅-CH=CH-COOH. wikipedia.org The various derivatives of cinnamic acid are distinguished by the nature and position of substituents on the phenyl ring. In the case of this compound, the three methoxy groups at the 2, 4, and 5 positions significantly alter its electronic and steric properties compared to the unsubstituted cinnamic acid.
Current research interest in this compound stems primarily from its identification as a metabolite of asarone (B600218), a compound found in the essential oil of plants like Acorus calamus. researchgate.netoup.com Studies have detected this compound in investigations of asarone metabolism, for instance, in fungal broth used as a model for mammalian metabolism. researchgate.netoup.com This metabolic link makes it a significant molecule in toxicological and bioanalytical studies aimed at understanding the biotransformation of natural compounds. researchgate.net Its synthesis and chemical properties are also of interest to organic chemists as a building block for more complex molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molar Mass | 238.24 g/mol |
| Appearance | White or light yellow crystalline powder chemicalbook.com |
| Melting Point | 164-166 °C lookchem.com |
| Solubility | Soluble in organic solvents, low solubility in water |
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGAEUDHJEYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260290 | |
| Record name | 3-(2,4,5-Trimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24160-53-0 | |
| Record name | 3-(2,4,5-Trimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24160-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',5'-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024160530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4,5-Trimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',5'-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence, Isolation, and Analytical Characterization
Identification in Biological Sources
Presence as a Natural Constituent (e.g., Peperomia pellucida)
trans-2,4,5-Trimethoxycinnamic acid is a naturally occurring phenylpropanoid found in various plant species. One of the most notable sources is Peperomia pellucida, a small herbaceous plant widespread in tropical regions. nih.govfrontiersin.orgnih.govresearchgate.net Phytochemical studies of leaf extracts from P. pellucida have led to the successful isolation of this compound, along with several other bioactive molecules. nih.govfrontiersin.orgresearchgate.net The presence of this compound in P. pellucida is significant as it serves as a precursor in the biosynthesis of other compounds within the plant. nih.govfrontiersin.org Specifically, it undergoes enzymatic decarboxylation to form 2,4,5-trimethoxystyrene (B91895), a key intermediate in the formation of pellucidin A. nih.govfrontiersin.orgresearchgate.net The chemical profile of P. pellucida is diverse, containing alkaloids, flavonoids, and terpenoids, which contribute to its traditional medicinal uses. nih.gov
Role as a Biotransformation Product of Other Compounds (e.g., Asarone (B600218) Isomers)
Beyond its direct isolation from plants, this compound is also recognized as a significant metabolite of asarone isomers, particularly α-asarone. nih.gov Asarone isomers are primary components of essential oils from plants like Acorus calamus. nih.govcaymanchem.com When α-asarone is metabolized in the body, it undergoes biotransformation, with this compound being identified as the major and non-toxic metabolite. nih.gov This metabolic conversion is a crucial aspect of the pharmacological activity attributed to α-asarone. nih.gov Studies have shown that this compound retains many of the pharmacological properties of its parent compound. nih.gov
Methodologies for Isolation and Purification (e.g., Chromatography)
The isolation and purification of this compound from natural sources predominantly rely on chromatographic techniques. column-chromatography.com These methods are essential for separating the target compound from the complex mixture of phytochemicals present in plant extracts. researchgate.net
A general workflow for isolating natural compounds like this compound involves several key steps:
Extraction : The initial step involves the extraction of compounds from the plant material (e.g., leaves of P. pellucida) using a suitable solvent, such as ethanol. japsonline.com
Fractionation : The crude extract is then subjected to liquid-liquid extraction to partition compounds based on their polarity. japsonline.com For instance, an ethanolic extract can be suspended in water and then extracted with a solvent like ethyl acetate (B1210297). japsonline.com
Chromatography : Column chromatography is a widely used preparative technique for the separation and purification of natural products. column-chromatography.com The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is optimized based on the polarity of the target compounds. column-chromatography.com Fractions are collected and analyzed to identify those containing the desired compound.
Final Purification : Techniques like recrystallization or further chromatographic steps, such as preparative high-performance liquid chromatography (HPLC), may be employed to achieve a high purity of the isolated compound. researchgate.netjapsonline.com
Advanced Analytical Techniques for Detection and Quantification
Mass Spectrometry-Based Methods for Biological Matrices
Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a powerful tool for the detection and quantification of compounds like this compound in complex biological samples.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile compounds in biological matrices. nih.govresearchgate.netunar.ac.id The process involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. nih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of the compounds. nih.gov
In the context of studying natural products, GC-MS has been instrumental. For example, the biosynthetic pathway of pellucidin A in P. pellucida was investigated by feeding the plant with ¹³C-labeled precursors, including (8-¹³C)-2,4,5-trimethoxycinnamic acid. nih.govfrontiersin.org Subsequent GC-MS analysis of the plant extracts confirmed the incorporation of the labeled precursor into pellucidin A, demonstrating the role of this compound in its biosynthesis. nih.govfrontiersin.org
The general procedure for GC-MS analysis involves:
Sample Preparation : Extraction of the compounds from the biological matrix.
Derivatization : Sometimes necessary to increase the volatility of the analyte for GC analysis.
GC Separation : The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. nih.gov
MS Detection : As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. nih.gov
The resulting mass spectrum serves as a chemical fingerprint, which can be compared to spectral libraries for compound identification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the detection of this compound, particularly in complex biological matrices. In studies of asarone metabolism, LC-MS/MS was successfully used to detect this compound in fungal broth after incubation with a microbial model of mammalian metabolism, Cunninghamella elegans. oup.comnih.govresearchgate.net This sensitive method allows for the identification of metabolites even when present at low concentrations. bluelight.org
The analytical process typically involves an LC-MS/MS system equipped with an electrospray ionization (ESI) source, often operated in positive ion mode. researchgate.net Selected reaction monitoring (SRM) is employed to enhance specificity and sensitivity, monitoring the transition of the precursor ion to specific product ions. oup.com For instance, in one study, the limit of detection for trans-TMC was determined to be approximately 400 µg/L. researchgate.net The robustness and reliability of LC-MS methods make them suitable for confirmation in clinical and toxicological testing. researchgate.net
Table 1: LC-MS/MS Instrumental Parameters for trans-2,4,5-Trimethoxycinnamic Acid Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| System | PerkinElmer PE Sciex API 2000 | researchgate.net |
| Ionization | Electrospray (ESI), Positive Ion Mode | researchgate.net |
| Separation | Gradient elution on a Hypersil GOLD column (100 × 2.1-mm i.d., 5 µm) | oup.comscispace.com |
| Mobile Phase A | 1% acetonitrile (B52724) in 10 mmol/L formic acid | oup.comscispace.com |
| Mobile Phase B | 60% acetonitrile in 10 mmol/L formic acid | oup.comscispace.com |
| Detection Mode | Selected Reaction Monitoring (SRM) | oup.com |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is the foundational separation technique within the LC-MS/MS methods used to analyze this compound. The separation is typically achieved using reversed-phase chromatography. researchgate.net Columns such as the Hypersil GOLD C18 or Phenomenex Polar Plus are effective for this purpose. oup.comresearchgate.netscispace.com
A gradient elution program is commonly used to effectively separate the analyte from other matrix components. For example, a linear gradient can be run from a high-aqueous mobile phase (e.g., 1% acetonitrile in 10 mmol/L formic acid) to a high-organic mobile phase (e.g., 60% acetonitrile in 10 mmol/L formic acid) over several minutes. oup.comscispace.com This ensures that compounds with different polarities are resolved efficiently. The total analysis time for such methods is often around 15-20 minutes, which includes column re-equilibration. oup.comresearchgate.net While HPLC is a component of LC-MS/MS, other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have been used for the analysis of the parent compound, β-asarone. frontiersin.orgnih.govresearchgate.net
Table 2: HPLC Conditions for Separation of trans-2,4,5-Trimethoxycinnamic Acid
| Parameter | Description | Source(s) |
|---|---|---|
| Column | Hypersil GOLD (100 × 2.1-mm i.d., 5 µm) with UNIGUARD C18 guard column | oup.comscispace.com |
| Gradient | Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B | oup.comscispace.com |
| Total Run Time | 15 minutes | oup.com |
| Alternative Column | Phenomenex 3.0 µm Polar Plus column (150 mm x 2.1 mm) | researchgate.net |
| Alternative Mobile Phase | Acetonitrile - 0.2% acetic acid | researchgate.net |
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)
While mass spectrometry provides critical information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of chemical compounds, including metabolites like this compound. In the context of metabolism studies, techniques such as 1D and 2D NMR are vital for determining the precise structure of isolated compounds. lookchem.com For example, ¹H-NMR spectroscopy, in conjunction with mass spectrometry, has been utilized in the identification of asarone metabolites. researchgate.net
The structural confirmation is paramount, especially when differentiating between isomers, such as cis and trans forms of cinnamic acid derivatives, or identifying the exact position of functional groups on the aromatic ring. researchgate.net Although detailed NMR spectral data for this compound is not extensively published in the reviewed literature, the use of NMR in combination with LC-MS/MS for characterizing related asarone-derived DNA adducts highlights its essential role in the field. researchgate.net
Development of in vivo Biosensors for Detection of Biomass-Derived Aromatics
The detection of natural products and their derivatives is a rapidly advancing field, with biosensors emerging as a promising technology for rapid and sensitive analysis. nih.gov Biosensors are analytical devices that combine a biological sensing element (e.g., enzyme, antibody, nucleic acid) with a transducer to convert a biological response into a measurable signal. nih.gov
For the detection of aromatic compounds derived from biomass, electrochemical biosensors are particularly relevant. mdpi.commdpi.com These sensors often utilize electrodes modified with nanomaterials, such as biomass-derived porous carbons, to enhance sensitivity and selectivity. mdpi.commdpi.com For instance, such sensors have been developed for the detection of ascorbic acid and pesticides. mdpi.comfrontiersin.org The principle often involves the biocatalytic activity of an immobilized enzyme that reacts with the target analyte, generating an electrical signal. nih.gov
While the existing literature does not describe an in vivo biosensor developed specifically for this compound, the technologies being developed for other biomass-derived aromatics provide a strong foundation. nih.govmdpi.com Future research could focus on identifying a specific enzyme or bioreceptor that interacts with this compound to create a highly selective biosensor for real-time monitoring in biological systems.
Biosynthesis and Metabolic Fate of Trans 2,4,5 Trimethoxycinnamic Acid
Biosynthetic Pathways in Plant Systems
The biosynthesis of trans-2,4,5-Trimethoxycinnamic acid (TMC) is intricately linked to the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. researchgate.netresearchgate.netnih.gov This pathway converts the amino acid L-phenylalanine into a range of phenolic compounds. researchgate.netresearchgate.netnih.gov
The journey to trans-2,4,5-TMC begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. researchgate.netnih.govmdpi.com This is a pivotal entry point into the phenylpropanoid pathway. researchgate.netnih.gov Following this, a series of hydroxylation and methylation reactions occur to produce the characteristic methoxy (B1213986) groups of trans-2,4,5-TMC. While the precise sequence of these enzymatic steps can vary between plant species, the general progression involves the action of hydroxylases and methyltransferases. nih.govtandfonline.com For instance, cinnamic acid is first hydroxylated to 4-coumarate by cinnamic acid 4-hydroxylase (C4H). researchgate.netnih.gov Subsequent enzymatic modifications lead to the formation of more complexly substituted cinnamic acid derivatives. tandfonline.com
In the specific context of Peperomia pellucida, a plant known to produce trans-2,4,5-TMC, feeding studies with ¹³C-labeled precursors have elucidated the biosynthetic route. frontiersin.orgnih.govresearchgate.net These studies have shown the incorporation of L-phenylalanine, cinnamic acid, and ferulic acid into the structure of trans-2,4,5-TMC, confirming its origin within the phenylpropanoid pathway. frontiersin.orgnih.govresearchgate.net
Trans-2,4,5-TMC serves as a crucial intermediate in the biosynthesis of other natural products. frontiersin.orgnih.govresearchgate.net A notable example is its role as a precursor to pellucidin A, a compound found in Peperomia pellucida. frontiersin.orgnih.govresearchgate.net The biosynthetic pathway involves the decarboxylation of trans-2,4,5-TMC to form 2,4,5-trimethoxystyrene (B91895). frontiersin.orgnih.govresearchgate.net This styrene (B11656) derivative then undergoes a photochemical [2+2] cycloaddition to yield pellucidin A. frontiersin.orgnih.govresearchgate.net The co-occurrence of trans-2,4,5-TMC, 2,4,5-trimethoxystyrene, and pellucidin A in P. pellucida provides strong evidence for this biosynthetic relationship. frontiersin.orgnih.gov
The enzymatic conversion of trans-2,4,5-TMC to 2,4,5-trimethoxystyrene is a key decarboxylation step. frontiersin.orgnih.govresearchgate.net While the specific enzyme responsible for this reaction in P. pellucida has not been fully characterized, enzymatic assays have confirmed this transformation. frontiersin.orgnih.gov Decarboxylases are a diverse group of enzymes that play significant roles in various metabolic pathways by removing a carboxyl group from a molecule. nih.govnih.gov
Precursor feeding studies have been instrumental in confirming the biosynthetic pathway of pellucidin A from trans-2,4,5-TMC. frontiersin.orgnih.govresearchgate.net When ¹³C-labeled this compound was administered to P. pellucida, a significant incorporation of the label (7.5%) into pellucidin A was observed. nih.govresearchgate.net Even more direct evidence comes from the feeding of ¹³C-labeled 2,4,5-trimethoxystyrene, which resulted in a 12.8% incorporation into pellucidin A. nih.govresearchgate.net These findings strongly support the proposed pathway where trans-2,4,5-TMC is first decarboxylated before dimerization. frontiersin.orgnih.govresearchgate.net
Table 1: Incorporation of ¹³C-Labeled Precursors into Pellucidin A in Peperomia pellucida
| Precursor | Incorporation (%) |
|---|---|
| L-(2-¹³C)-phenylalanine | 0.72 |
| (8-¹³C)-cinnamic acid | 1.32 |
| (8-¹³C)-ferulic acid | 0.51 |
| (8-¹³C)-2,4,5-trimethoxycinnamic acid | 7.5 |
| (8-¹³C)-2,4,5-trimethoxystyrene | 12.8 |
Data sourced from Moraes et al. (2021) nih.govresearchgate.net
Biotransformation and Metabolism in Biological Systems
In biological systems outside of plants, trans-2,4,5-TMC is primarily known as a metabolite of other compounds, particularly the asarone (B600218) isomers. nih.govoup.comresearchgate.netnih.govtandfonline.com
Trans-2,4,5-TMC has been identified as a major metabolite of α-asarone and β-asarone. nih.govoup.comresearchgate.netnih.govtandfonline.com Asarone isomers are phenylpropanoids found in certain plants, such as those of the Acorus and Guatteria genera. nih.govnih.gov The metabolism of asarones occurs mainly through cytochrome P450 pathways. nih.gov
Studies in rats have shown that α-asarone is metabolized to trans-2,4,5-TMC. nih.govtandfonline.com This biotransformation is significant as trans-2,4,5-TMC has been found to retain some of the pharmacological properties of its parent compound, α-asarone. nih.govtandfonline.com For example, both α-asarone and trans-2,4,5-TMC have demonstrated hypocholesterolemic effects in hypercholesterolemic rats. nih.govtandfonline.com
In vitro studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have also shown the conversion of asarone to trans-2,4,5-TMC. nih.govoup.comresearchgate.net This further supports the role of this metabolic pathway in biological systems.
The metabolism of asarone isomers can lead to the formation of both trans- and cis-isomers of 2,4,5-trimethoxycinnamic acid. nih.govoup.comresearchgate.net In a study investigating human intoxication with Acorus calamus oil, which contains asarone, cis-2,4,5-TMC was tentatively identified in human urine samples, while trans-2,4,5-TMC was detected in the broth of Cunninghamella elegans incubated with calamus oil. nih.govoup.comresearchgate.net This suggests that the stereochemistry of the resulting TMC metabolite may differ between species or metabolic systems. nih.govoup.comresearchgate.net
The metabolic fate of trans- and cis-isomers of other cinnamic acid derivatives has been studied in different contexts, revealing that the geometric configuration can influence their biological processing and effects. nih.govcapes.gov.brnih.gov
Investigation of Metabolic Pathways (e.g., ω-Oxidation, O-Demethylation)
This compound (TMC) is primarily known as the major and non-toxic metabolite of α-asarone (trans-isomer of 1,2,4-trimethoxy-5-(1-propenyl)benzene), a compound found in certain plants like Acorus calamus. cellmolbiol.orgtandfonline.comnih.gov The biotransformation of α-asarone to TMC is a key detoxification pathway. researchgate.net While the metabolism of TMC itself is less documented than its formation, the metabolic processes for its precursor and related compounds suggest several likely pathways.
The initial formation of TMC from α-asarone involves the oxidation of the propenyl side chain. Following its formation, TMC is subject to further metabolism. The presence of three methoxy groups on the aromatic ring makes it a prime candidate for O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net This process involves the removal of a methyl group to form a hydroxyl group, increasing the compound's polarity and facilitating excretion.
Additionally, other metabolic transformations observed for asarone isomers, such as ω-oxidation of the side chain and subsequent reactions, could potentially occur. nih.gov Hydroxylation of the aromatic ring is another possible metabolic route. researchgate.net Studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, detected trans-TMC after incubation with asarone. researchgate.net Furthermore, cis-TMC has been tentatively identified in human urine samples, indicating that isomerization can be part of the metabolic fate. researchgate.net
Table 1: Potential Metabolic Reactions for this compound and its Precursor
| Metabolic Reaction | Precursor/Substrate | Resulting Product(s) | Significance |
| Side-Chain Oxidation | α-Asarone | This compound | Major detoxification pathway tandfonline.comresearchgate.net |
| O-Demethylation | This compound | Hydroxylated and di-methoxycinnamic acid derivatives | Increases polarity for excretion researchgate.net |
| Isomerization | This compound | cis-2,4,5-Trimethoxycinnamic acid | Observed in human urine researchgate.net |
| Ring Hydroxylation | α-Asarone / TMC | Hydroxylated metabolites | Common phase I metabolic reaction researchgate.net |
| ω-Oxidation | α-Asarone | Side-chain hydroxylated metabolites | Potential minor pathway nih.gov |
Formation of Reactive Metabolites and DNA Adducts in in vitro Systems
The formation of reactive metabolites and subsequent DNA adducts is a key concern for the genotoxicity of many xenobiotics. In the case of the asarone family of compounds, the metabolic pathway leading to this compound (TMC) is considered a low-toxicity or detoxification route. researchgate.nettandfonline.comnih.gov In vitro studies have consistently shown that TMC itself is not genotoxic. nih.gov
The genotoxicity associated with asarones does not arise from TMC but from a competing metabolic pathway of its parent compound, α-asarone. This alternative pathway involves the epoxidation of the propenyl side chain by cytochrome P450 enzymes to form a reactive asarone epoxide. researchgate.netnih.gov This epoxide is an electrophilic intermediate capable of covalently binding to nucleophilic sites in cellular macromolecules, including DNA, to form DNA adducts. researchgate.netresearchgate.net
Studies using primary rat hepatocytes have identified epoxide-derived DNA adducts with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) after incubation with α-asarone and its cis-isomer, β-asarone. researchgate.net In contrast, TMC does not form such adducts and its accumulation is associated with cytotoxicity at high concentrations, but not genotoxicity. nih.gov Therefore, in vitro systems demonstrate a clear divergence in the metabolic activation of α-asarone: one branch leads to the stable, non-genotoxic metabolite TMC, while the other leads to a reactive epoxide that forms DNA adducts. researchgate.net
Table 2: Role of Asarone and its Metabolites in Toxicity and DNA Adduct Formation
| Compound | Role in Metabolism | Genotoxicity | DNA Adduct Formation |
| α-Asarone | Parent Compound | Precursor to genotoxic metabolite | Indirectly, via epoxidation researchgate.netnih.gov |
| Asarone Epoxide | Reactive Metabolite | Genotoxic | Directly forms adducts with dA and dG researchgate.net |
| This compound | Major Metabolite | Non-genotoxic tandfonline.comnih.gov | Does not form DNA adducts researchgate.net |
Pharmacokinetic Profiling and Tissue Distribution Studies in Animal Models (e.g., Rats)
Direct and complete pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound (TMC) are limited. However, its pharmacokinetic profile is intrinsically linked to that of its parent compound, α-asarone, for which more data are available from studies in rats. tandfonline.com
When α-asarone is administered to rats, it is rapidly absorbed and distributed to various organs. nih.govresearchgate.net Oral administration of an essential oil containing α-asarone resulted in a maximum plasma concentration (Cmax) of 0.5 µg/mL reached at a Tmax of 11 minutes, with a short plasma half-life of approximately one hour. nih.govresearchgate.net This indicates rapid absorption and clearance from the plasma. As TMC is the major metabolite, its formation and presence in the body are governed by the pharmacokinetics of α-asarone. tandfonline.comtandfonline.com
Studies on tissue distribution show that α-asarone permeates the blood-brain barrier and is found extensively throughout the brain, as well as in other vital organs like the liver, kidneys, spleen, and lungs. nih.govresearchgate.net The distribution of the related isomer, β-asarone, has been quantified in various brain regions of the rat, with half-lives ranging from 1.3 hours in the hippocampus to over 8 hours in the cerebellum, indicating retention in specific tissues. researchgate.net
In one study where TMC was administered directly to hypercholesterolemic rats via subcutaneous injection at a dose of 80 mg/kg body weight per day for eight days, its pharmacological effects on bile flow and cholesterol levels were observed, demonstrating its systemic availability and activity following administration. tandfonline.comnih.gov
Table 3: Summary of Pharmacokinetic Parameters for α-Asarone (TMC Precursor) in Rats
| Parameter | Value | Condition |
| Tmax (Time to Peak Plasma Concentration) | 11 minutes | Single oral dose (200 mg/kg of essential oil) nih.govresearchgate.net |
| Cmax (Peak Plasma Concentration) | 0.5 µg/mL | Single oral dose (200 mg/kg of essential oil) nih.govresearchgate.net |
| Plasma Half-life (t1/2) | ~1 hour | Single oral dose nih.govresearchgate.net |
| Bioavailability | 34% | Oral administration (80 mg/kg) nih.gov |
| Tissue Distribution | Liver, spleen, heart, kidney, lungs, brain | Rapid and extensive distribution nih.govresearchgate.net |
| Blood-Brain Barrier | Permeable | Found extensively in brain tissue nih.gov |
Chemical Synthesis and Structural Modifications of Trans 2,4,5 Trimethoxycinnamic Acid
Synthetic Routes to trans-2,4,5-Trimethoxycinnamic Acid
The construction of the this compound molecule is primarily achieved through well-established condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure.
Knoevenagel-Doebner Condensation and Related Methods
The Knoevenagel-Doebner condensation is a cornerstone for the synthesis of cinnamic acids and their derivatives. bepls.comsemanticscholar.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. bepls.com For the synthesis of this compound, the process starts with 2,4,5-trimethoxybenzaldehyde (B179766), which is reacted with malonic acid in the presence of a basic catalyst. frontiersin.orgnih.gov
Commonly used catalysts include weak bases like amines, with piperidine (B6355638) and pyridine (B92270) being traditional choices. frontiersin.orgnih.gov More environmentally friendly or "green" approaches have been developed, utilizing catalysts like benign inorganic ammonia (B1221849) salts (e.g., ammonium (B1175870) bicarbonate) in solvent-free or reduced solvent conditions. sciencemadness.org The reaction typically proceeds by heating the mixture, which facilitates the initial condensation to form an α,β-unsaturated malonic acid intermediate, followed by a decarboxylation step to yield the final cinnamic acid product. bepls.comsemanticscholar.org
A related classical method for synthesizing cinnamic acids is the Perkin reaction, developed by William Henry Perkin. wikipedia.orglongdom.org This reaction employs an aromatic aldehyde and an acid anhydride (B1165640), with the alkali salt of the corresponding acid acting as a base catalyst. wikipedia.orgbyjus.comuns.ac.id For example, benzaldehyde (B42025) can be reacted with acetic anhydride and sodium acetate (B1210297) to produce cinnamic acid. wikipedia.orguns.ac.id While a foundational method in organic chemistry, the Knoevenagel-Doebner modification is often preferred for its versatility and milder conditions.
Wittig Reaction and Analogous Synthetic Routes
The Wittig reaction provides another powerful route to α,β-unsaturated systems like this compound. udel.edu This method involves the reaction of an aldehyde or ketone with a phosphorus ylide, a species with a negatively charged carbon adjacent to a positively charged phosphorus atom. udel.eduresearchgate.net To synthesize the target acid or its esters, 2,4,5-trimethoxybenzaldehyde is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. researchgate.nettandfonline.com The formation of the very stable triphenylphosphine (B44618) oxide byproduct is a key driving force for this reaction. udel.edu
A significant and widely used variation of this chemistry is the Horner-Wadsworth-Emmons (HWE) reaction. wpmucdn.comsemanticscholar.org The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester (like trimethylphosphonoacetate or diethyl methylphosphonate) with a base. wpmucdn.comsemanticscholar.org These phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and can be used with a wider range of aldehydes under milder conditions. semanticscholar.org A major advantage of the HWE reaction is that the resulting phosphate (B84403) byproduct is water-soluble, simplifying the purification of the desired alkene product. wpmucdn.com This method is known for its high efficiency and often provides excellent stereoselectivity, favoring the formation of the (E)- or trans-isomer, which is particularly relevant for the synthesis of this compound. researchgate.netrsc.org
Chemical Derivatization Strategies and Analogue Design
The carboxylic acid moiety of this compound is a prime target for chemical modification, allowing for the creation of diverse libraries of ester and amide derivatives. Furthermore, the core cinnamic acid scaffold itself can be altered to explore structure-activity relationships.
Synthesis of Ester Derivatives (e.g., Trimethoxycinnamates)
Esterification of the carboxylic acid group is a common derivatization strategy. This can be achieved through several methods. For instance, reacting this compound with an alcohol under acidic conditions (Fischer esterification) can yield the corresponding ester. More advanced techniques involve the use of coupling agents to facilitate the reaction. nih.gov
A key synthetic step can also involve creating an ester as part of the primary synthesis. For example, the Wittig or HWE reactions can be performed with reagents like ethyl 2-bromoacetate or trimethylphosphonoacetate, which directly produce the ethyl or methyl ester of the cinnamic acid, respectively. tandfonline.comwpmucdn.com These esters can then be hydrolyzed if the free acid is desired. mdpi.com The synthesis of various trimethoxycinnamate esters has been reported as a strategy to modify the properties of parent molecules in medicinal chemistry research. nih.gov
Table 1: Examples of Synthetic Ester Derivatives
| Precursor | Reaction Type | Resulting Derivative Type | Reference(s) |
|---|---|---|---|
| Sinapic acid | Methylation | Methyl (E)-3-(3,4,5-trimethoxyphenyl) acrylate | mdpi.com |
| 4-senecioyloxymethyl-6, 7-dimethoxycoumarin | Esterification with TMCA | Ester derivative S6 | nih.gov |
| Dihydroartemisinin | Esterification with TMCA | Ester derivative S5 | nih.gov |
Synthesis of Amide Derivatives (e.g., Acrylamides)
The synthesis of amide derivatives from this compound is a widely employed strategy to generate novel compounds. tandfonline.com This transformation typically involves a coupling reaction between the carboxylic acid and a primary or secondary amine. To facilitate this, the carboxylic acid is often activated. One common method is to convert the carboxylic acid into a more reactive acyl chloride, for example by using thionyl chloride, which then readily reacts with an amine. nih.gov
Alternatively, modern coupling reagents are frequently used to promote amide bond formation directly. nih.gov A popular and efficient system involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.gov These reagents form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine, resulting in the desired amide in good yields. tandfonline.com A diverse range of aliphatic and aromatic amines can be used in this reaction, leading to a wide array of acrylamide (B121943) derivatives. tandfonline.commdpi.com
Table 2: Examples of Amide Synthesis from Trimethoxycinnamic Acid
| Amine Reactant | Coupling System | Derivative Class | Reference(s) |
|---|---|---|---|
| Various aliphatic amines | EDCI / HOBt / TEA | 3,4,5-trimethoxyphenyl acrylamides | tandfonline.com |
| Amino chalcone (B49325) derivative | COMU | Chalcone-trimethoxycinnamide hybrid | mdpi.com |
| Various amines | Not specified | Amido derivatives of 3,4,5-trimethoxycinnamoyl acid | nih.gov |
Targeted Modifications of the Cinnamic Acid Scaffold
Beyond simple ester and amide formation at the carboxyl group, the cinnamic acid scaffold itself can be strategically modified to fine-tune molecular properties. nih.gov These modifications can occur at several positions:
Aromatic Ring Substitution: While the focus is on the 2,4,5-trimethoxy pattern, researchers have synthesized analogues with different substitution patterns on the phenyl ring, such as the 3,4,5-trimethoxy isomer, to evaluate the impact of methoxy (B1213986) group placement. nih.govmdpi.com
Scaffold Hybridization: The entire trans-2,4,5-trimethoxycinnamoyl moiety can be used as a building block and appended to other complex molecules. mdpi.com This strategy aims to create hybrid molecules that combine the structural features of two different parent compounds. For example, the acid has been coupled to an amino-chalcone to create a novel chalcone-trimethoxycinnamide hybrid. mdpi.com
Scaffold Hopping: This advanced design strategy involves replacing the core cinnamic acid structure with a different, isosteric framework while aiming to maintain or improve biological activity. nih.gov This can lead to the discovery of novel chemical classes with similar functional profiles.
These targeted modifications underscore the utility of the cinnamic acid framework as a versatile template in chemical synthesis and analogue design. nih.gov
Development of Novel Synthetic Methodologies (e.g., One-Pot Syntheses)
The classical approach to synthesizing cinnamic acids is the Knoevenagel-Doebner condensation, a reliable reaction between an aromatic aldehyde and malonic acid. rsc.orgbepls.com Traditionally, this reaction has been conducted using pyridine as both a solvent and a basic catalyst, often with the addition of piperidine. rsc.org However, the toxicity and environmental concerns associated with pyridine have spurred the development of more benign and efficient alternatives. These novel methodologies often focus on alternative catalysts and solvent systems, and in some cases, the consolidation of multiple synthetic steps into a single "one-pot" process.
One of the key starting materials for the synthesis of this compound is 2,4,5-Trimethoxybenzaldehyde. This aldehyde can be prepared from readily available precursors such as asarone (B600218), which is found in calamus oil, through an ozonolysis reaction. scholaris.ca
Recent advancements in the Knoevenagel-Doebner condensation have explored pyridine-free reaction conditions. One notable development is the use of triethylamine (B128534) (TEA) as a base in a toluene (B28343) solvent system. This method has been successfully applied to a variety of substituted benzaldehydes, offering good to excellent yields of the corresponding cinnamic acids. The use of TEA simplifies the work-up procedure and avoids the hazards associated with pyridine. rsc.org
Another innovative approach involves the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in the Knoevenagel-Doebner condensation. For instance, a method utilizing piperidine as a catalyst in dimethylformamide (DMF) under microwave heating has been optimized for the synthesis of various phenolic acids. frontiersin.org This technique offers a rapid and efficient means of accessing cinnamic acid derivatives.
Furthermore, "green chemistry" principles have led to the exploration of solvent-free or low-solvent reaction conditions. A notable example, while demonstrated on the closely related 3,4,5-trimethoxybenzaldehyde, involves the condensation with malonic acid using ammonium bicarbonate as a catalyst in the presence of a minimal amount of ethyl acetate. This method proceeds with vigorous gas evolution and results in a semi-solid reaction mass that can be worked up to yield the desired cinnamic acid. sciencemadness.org The avoidance of toxic solvents and the use of a benign catalyst represent a significant step towards a more sustainable synthesis.
The table below summarizes the findings from various research efforts to synthesize substituted cinnamic acids, highlighting the reaction conditions and outcomes.
| Starting Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Malonic acid, Triethylamine, Piperidine, Toluene, Reflux | Cinnamic acid | 90 | rsc.org |
| 4-Methoxybenzaldehyde | Malonic acid, Triethylamine, Piperidine, Toluene, Reflux | 4-Methoxycinnamic acid | 88 | rsc.org |
| 4-Chlorobenzaldehyde | Malonic acid, Triethylamine, Piperidine, Toluene, Reflux | 4-Chlorocinnamic acid | 89 | rsc.org |
| Vanillin | Malonic acid, Piperidine, DMF, Microwave (90°C, 30 min) | Ferulic acid | 72 (conversion) | frontiersin.org |
| 3,4,5-Trimethoxybenzaldehyde | Malonic acid, Ammonium bicarbonate, Ethyl acetate, 140°C | 3,4,5-Trimethoxycinnamic acid | 73 (conversion) | sciencemadness.org |
Mechanistic Research on Biological Activities of Trans 2,4,5 Trimethoxycinnamic Acid
Lipid Metabolism and Bile Acid Regulation
trans-2,4,5-Trimethoxycinnamic acid (TMC) has been the subject of investigation for its effects on lipid profiles and bile acid dynamics. As a major metabolite of alpha-asarone (B1198078), it appears to retain many of the pharmacological properties of its parent compound, particularly in the context of cholesterol management and biliary secretion. epa.gov
Hypocholesterolemic Effects (e.g., Total Serum Cholesterol, LDL-Cholesterol Modulation)
Research has demonstrated that this compound exhibits notable hypocholesterolemic effects. In studies involving hypercholesterolemic rats, administration of TMC resulted in a decrease in total serum cholesterol. epa.gov A particularly significant finding is its potent activity in lowering Low-Density Lipoprotein (LDL) cholesterol. One study highlighted that TMC produced a remarkable 73.5% decrease in LDL-cholesterol, a reduction that surpasses the typical range observed with statin drugs (20-40%). nih.gov Notably, these effects on total and LDL cholesterol were achieved without adversely affecting the levels of High-Density Lipoprotein (HDL) cholesterol. epa.govnih.gov
Table 1: Effects of this compound on Serum Cholesterol
| Parameter | Effect | Quantitative Data | Source |
|---|---|---|---|
| Total Serum Cholesterol | Decreased | Not specified | epa.gov |
| LDL-Cholesterol | Decreased | 73.5% reduction in hypercholesterolemic rats | nih.gov |
Cholelitholytic Properties (e.g., Bile Flow, Bile Salt Secretion, Cholesterol Saturation Index)
This compound has shown potential as a cholelitholytic agent, primarily through its influence on bile composition and flow. Studies have reported that TMC increases bile flow, an effect that is especially pronounced in hypercholesterolemic states. epa.gov This enhanced flow is accompanied by an increased secretion of key biliary components, including bile salts, phospholipids, and cholesterol itself. epa.gov
A crucial aspect of its cholelitholytic potential is its ability to decrease the cholesterol saturation index (CSI). epa.gov It achieves this by reducing the concentration of cholesterol in the gallbladder bile while simultaneously increasing the concentrations of bile salts and phospholipids. epa.gov This alteration in the biochemical environment of the bile makes it less prone to the formation of cholesterol gallstones.
Table 2: Cholelitholytic Effects of this compound
| Parameter | Effect | Source |
|---|---|---|
| Bile Flow | Increased | epa.gov |
| Bile Salt Secretion | Increased | epa.gov |
| Biliary Phospholipid Secretion | Increased | epa.gov |
| Biliary Cholesterol Secretion | Increased | epa.gov |
Modulation of HMG-CoA Reductase Activity
The mechanism underlying the hypocholesterolemic effects of this compound involves the modulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. epa.govnih.gov Research has identified TMC as an inhibitor of this enzyme. epa.gov
Table 3: Modulation of HMG-CoA Reductase by this compound
| Compound | HMG-CoA Reductase Inhibition | Comparative Potency | Source |
|---|---|---|---|
| This compound (TMC) | Yes | 20-fold less potent than alpha-asarone | epa.gov |
Neuropharmacological and Central Nervous System (CNS) Investigations
While research into the direct neuropharmacological effects of this compound and its isomers is limited, studies on its precursor compounds, alpha- and beta-asarone, provide insights into its potential CNS activities.
Differential Antidepressant-Like Effects Compared to Other Isomers
Investigations into the precursors of TMC, alpha-asarone and beta-asarone, have shown that both compounds exhibit antidepressant-like effects in animal models. These findings suggest that the metabolic product, TMC, may also possess similar properties, although this requires direct experimental verification.
Molecular Basis for Observed CNS Activity Differences
The molecular basis for potential differences in CNS activity between isomers of 2,4,5-Trimethoxycinnamic acid can be inferred from the principles of stereochemistry and pharmacology. The three-dimensional arrangement of atoms in cis- and trans-isomers can lead to different binding affinities and efficacies at receptor sites and enzyme active sites.
For example, the antidepressant-like effects of alpha-asarone are thought to be mediated through interactions with noradrenergic (α1 and α2 adrenoceptors) and serotonergic (specifically 5-HT1A) systems. A cis-isomer of 2,4,5-Trimethoxycinnamic acid might interact with these or other CNS targets differently than the trans-isomer due to its distinct shape, potentially leading to variations in antidepressant, anxiolytic, or other neuropharmacological effects. In some nontricyclic antidepressant agents, the cis and trans series of compounds are pharmacologically distinct, with one series showing selective inhibition of serotonin (B10506) uptake while the other also potently blocks the uptake of dopamine (B1211576) and norepinephrine. nih.gov This highlights how geometric isomerism can fundamentally alter the molecular mechanism of action within the CNS.
Role in Oxidative Stress Response
Current research offers limited direct insight into the specific functions of this compound in managing oxidative stress.
Evaluation of Antioxidant Mechanisms (e.g., Radical Scavenging)
There is a significant scarcity of publicly available studies that have directly evaluated the radical scavenging activity of this compound using standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Consequently, no quantitative data on its potential to directly neutralize free radicals can be presented at this time.
Cellular Response to Oxidative Insults (e.g., Glutathione (B108866) Depletion, Lipid Peroxidation)
The cellular response to this compound in the context of oxidative insults has been primarily explored through its role as a metabolite of asarones. Studies investigating the hepatotoxic potential of asarones have shown that these parent compounds can lead to significant glutathione depletion and lipid peroxidation in cell-based models. frontiersin.org However, in these same studies, this compound, when tested directly, exhibited minimal toxicity compared to the asarones from which it is derived. frontiersin.org This suggests that the metabolite may not be the principal agent responsible for the oxidative damage observed with asarone (B600218) exposure.
Detailed mechanistic studies focusing solely on the effects of this compound on cellular glutathione levels, the activity of antioxidant enzymes, or the inhibition of lipid peroxidation are not readily found in the reviewed literature. The absence of such focused research prevents a thorough analysis of its role in the cellular response to oxidative insults.
Structure Activity Relationship Sar Studies Focusing on Trans 2,4,5 Trimethoxycinnamic Acid
Impact of Isomeric Configuration (trans- vs. cis-) on Biological Activity
The geometric configuration of the double bond in cinnamic acid derivatives is a critical determinant of their biological efficacy. The trans and cis isomers often exhibit distinct pharmacological profiles due to their different spatial arrangements, which affects how they interact with biological targets.
For cinnamic acids in general, the trans isomer is the most common and often more stable form found in nature. nih.gov Research into the biological activities of various cinnamic acid derivatives has frequently highlighted the superior activity of the trans configuration. For instance, in a study of synthetic fumagillin (B1674178) analogues, which incorporate a cinnamic acid moiety, the trans-cinnamic acid ester derivatives demonstrated significantly higher activity compared to their cis counterparts. nih.gov This suggests that the linear, extended structure of the trans isomer is often favored for optimal interaction with enzyme active sites or receptors.
While direct comparative bioactivity studies between trans- and cis-2,4,5-Trimethoxycinnamic acid are limited, observations from metabolic studies provide indirect evidence of their differential behavior in biological systems. One study identified trans-2,4,5-Trimethoxycinnamic acid as a metabolite of asarone (B600218) in a fungus broth, whereas cis-2,4,5-Trimethoxycinnamic acid was tentatively identified in human urine samples. This difference in metabolic products could imply that the cis isomer is either a metabolic product itself or that the trans isomer undergoes isomerization in vivo. The biological implications of this difference are an area for further investigation.
In another context, a study on cinnamic acid isomers revealed that while both can inhibit the invasion of A549 cells, the activity of the cis-isomer appeared to be higher than that of the trans-isomer, indicating that the enhanced activity of one isomer over the other can be target-dependent. researchgate.net
Table 1: Isomeric Configuration and Biological Observations
| Isomer | Observation | Implication | Source |
|---|---|---|---|
| trans-Cinnamic Acid Derivatives | Generally more common in nature and often more biologically active. | The spatial arrangement is crucial for target interaction. | nih.govnih.gov |
| cis-Cinnamic Acid Derivatives | Often less active than trans isomers in certain assays (e.g., fumagillin analogues). | Geometric constraints may hinder optimal binding. | nih.gov |
| trans-2,4,5-Trimethoxycinnamic acid | Identified as a metabolite of asarone in fungus. | A potential biomarker of asarone exposure. | |
| cis-2,4,5-Trimethoxycinnamic acid | Tentatively identified in human urine after Acorus calamus oil ingestion. | May be a human metabolite of asarone, suggesting in vivo isomerization or distinct metabolic pathways. |
Positional Effects of Methoxy (B1213986) Substituents on Pharmacological Profiles (e.g., 2,4,5- vs. 3,4,5-Trimethoxycinnamic Acid)
The substitution pattern of the methoxy groups on the phenyl ring of cinnamic acid derivatives plays a pivotal role in defining their pharmacological profiles. A comparison between 2,4,5-trimethoxycinnamic acid and its isomer, 3,4,5-trimethoxycinnamic acid, reveals distinct therapeutic activities, underscoring the importance of methoxy group placement.
This compound is primarily recognized as the major metabolite of α-asarone. nih.gov Its pharmacological activities appear to be concentrated in the area of lipid metabolism. Studies have shown that it can decrease total serum cholesterol and lower LDL-cholesterol levels in hypercholesterolemic rats. Furthermore, it has demonstrated cholelitholytic (gallstone dissolving) potential by increasing bile flow and decreasing the cholesterol saturation index in bile. nih.gov
In contrast, 3,4,5-trimethoxycinnamic acid (TMCA) and its derivatives have been investigated for a much broader range of biological effects. researchgate.nettandfonline.com Extensive research has highlighted their potential as antitumor, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents. nih.govresearchgate.net For example, derivatives of 3,4,5-TMCA have been synthesized and evaluated as potential antinarcotic agents, showing high affinity for the 5-HT1A serotonin (B10506) receptor. tandfonline.comnih.gov This suggests that the 3,4,5-substitution pattern is conducive to interactions with a wider array of biological targets compared to the 2,4,5-pattern.
The differing pharmacological profiles suggest that the arrangement of the methoxy groups influences the molecule's electronic distribution and steric properties, which in turn dictates its binding affinity and selectivity for various enzymes and receptors.
Table 2: Comparative Pharmacological Profiles of Trimethoxycinnamic Acid Isomers
| Compound | Primary Reported Pharmacological Activities | Key Research Findings | Source |
|---|---|---|---|
| trans-2,4,5-Trimethoxycinnamic acid | Hypocholesterolemic, Cholelitholytic | Decreases total and LDL cholesterol; increases bile flow. Major metabolite of α-asarone. | nih.gov |
| 3,4,5-Trimethoxycinnamic acid | Antitumor, Antiviral, Antinarcotic, Anti-inflammatory, CNS-active | Derivatives show broad bioactivity. Acts as a 5-HT1A receptor agonist. | nih.govtandfonline.comnih.gov |
Influence of Structural Motifs and Side Chain Modifications on Specific Biochemical Interactions
The biological activity of this compound and its analogues is significantly influenced by modifications to its core structure, particularly the acrylic acid side chain and the phenyl ring.
A key structural relationship is seen in its formation from α-asarone, where the propenyl side chain of asarone is oxidized to form the carboxylic acid moiety of 2,4,5-trimethoxycinnamic acid. nih.gov This transformation drastically alters the molecule's properties, yet it retains some of the pharmacological effects of its parent compound, such as the hypocholesterolemic activity. However, the HMG-CoA reductase inhibitory activity is significantly reduced in the acid metabolite compared to α-asarone. nih.gov
For the related 3,4,5-trimethoxycinnamic acid (TMCA), extensive research has shown that modifying the carboxylic acid group is a common strategy to modulate bioactivity. nih.gov The carboxyl group is often converted into esters and amides to create a diverse library of therapeutic candidates. nih.govmdpi.com
Ester and Amide Derivatives: The conversion of the carboxylic acid to various esters and amides has been shown to yield compounds with potent antitumor, antiviral, and multidrug resistance (MDR) modulating activities. nih.gov For instance, certain TMCA amides have exhibited significant inhibitory effects against cancer cell lines, while specific TMCA esters have shown promising antiviral properties. nih.gov
The Acrylic Acid Moiety: The double bond in the cinnamic acid structure is also crucial for activity. Structure-activity relationship investigations have indicated that the C=C bond is an important feature for the P-glycoprotein modulating activities of TMCA derivatives when compared to substituted benzoic acid esters. nih.gov
Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. For cinnamic acid derivatives in general, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antifungal and anti-tubercular activities. nih.gov
These findings from related compounds suggest that the biological profile of this compound could be similarly diversified and potentially enhanced through strategic modifications of its carboxylic acid side chain and phenyl ring.
Table 3: Effects of Structural Modifications on Cinnamic Acid Derivatives
| Structural Modification | Example | Impact on Biological Activity | Source |
|---|---|---|---|
| Side Chain Oxidation | α-asarone to 2,4,5-Trimethoxycinnamic acid | Retains hypocholesterolemic activity but reduces HMG-CoA reductase inhibition. | nih.gov |
| Carboxylic Acid to Amide | 3,4,5-TMCA amides | Can introduce or enhance antitumor and antinarcotic activities. | nih.govtandfonline.com |
| Carboxylic Acid to Ester | 3,4,5-TMCA esters | Can lead to potent antiviral and MDR modulating agents. | nih.gov |
| Presence of C=C Double Bond | TMCA vs. Benzoic Acid derivatives | Important for P-glycoprotein modulation. | nih.gov |
in silico Modeling for SAR Elucidation (e.g., Molecular Docking)
In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the structure-activity relationships of bioactive compounds like this compound. Although specific docking studies on this exact molecule are not widely published, research on structurally similar cinnamic and benzoic acid derivatives demonstrates the utility of these computational approaches.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and specific molecular interactions. For example, docking studies on 2-amino-3,4,5-trimethoxyaroylindole derivatives, which share the trimethoxyphenyl moiety, revealed that these compounds align similarly to colchicine (B1669291) in the tubulin binding site. nih.gov The simulations identified key hydrogen bond interactions between the trimethoxyphenyl ring and amino acid residues like CYS 241, explaining the potent cytotoxic activity of these compounds. nih.gov
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological predictions are crucial for early-stage drug development. Studies on various cinnamic acid analogues have used these methods to predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity. brazilianjournals.com.brbrazilianjournals.com.br Such analyses help in prioritizing lead compounds and identifying potential liabilities before resource-intensive experimental studies are conducted.
Molecular dynamics simulations can further refine the understanding obtained from docking by simulating the movement of the ligand-protein complex over time. This helps to assess the stability of the predicted binding mode and provides a more dynamic picture of the molecular interactions.
For this compound, these computational methods could be applied to:
Identify potential protein targets responsible for its observed hypocholesterolemic effects.
Compare its binding affinity and mode to that of its parent compound, α-asarone, at the HMG-CoA reductase active site to explain the difference in inhibitory activity.
Predict the ADME-Tox profile to guide further development.
Design novel derivatives with improved potency and pharmacokinetic properties based on the predicted binding interactions.
Table 4: Application of In Silico Modeling in SAR of Related Compounds
| In Silico Method | Application/Finding | Relevance to trans-2,4,5-Trimethoxycinnamic acid | Source |
|---|---|---|---|
| Molecular Docking | Identified key H-bond interactions of trimethoxyaroylindole derivatives with tubulin. | Can predict binding modes and rationalize observed biological activity. | nih.gov |
| ADME Prediction | Predicted high intestinal absorption and low toxicity for several cinnamic acid analogues. | Can forecast the pharmacokinetic and safety profile. | brazilianjournals.com.brbrazilianjournals.com.br |
| Molecular Dynamics | Confirmed the stability of ligand-protein complexes over time. | Assesses the stability of predicted binding interactions. |
Future Directions and Emerging Research Avenues for Trans 2,4,5 Trimethoxycinnamic Acid
Deepening Understanding of Metabolic Pathways and Their Biological Implications
A crucial area for future investigation is the comprehensive mapping of the metabolic pathways of trans-2,4,5-Trimethoxycinnamic acid and the subsequent biological consequences. While it is known to be a major metabolite of α-asarone, a detailed understanding of its biotransformation, including the enzymes involved and the formation of secondary metabolites, is still developing. nih.gov
Future research should focus on:
Identifying all metabolic products: Utilizing advanced analytical techniques to identify and quantify all metabolites of TMCA in various biological systems.
Elucidating enzymatic processes: Pinpointing the specific cytochrome P450 enzymes and other metabolic enzymes responsible for its breakdown.
Investigating tissue-specific metabolism: Understanding how different tissues and organs metabolize TMCA, which could have significant implications for its therapeutic effects and potential toxicity.
Connecting metabolism to bioactivity: Determining how the metabolic transformation of TMCA influences its pharmacological activity. For instance, it is known that TMCA retains most of the pharmacological properties of its parent compound, α-asarone, despite a significant reduction in its ability to inhibit HMG-CoA reductase. nih.gov A deeper metabolic understanding could explain these observations.
Exploring Broader Pharmacological Spectrum and Novel Molecular Targets
Initial research has primarily focused on the hypocholesterolemic and cholelitholytic properties of this compound. nih.gov However, the structural similarity of TMCA to other pharmacologically active cinnamic acid derivatives suggests a broader therapeutic potential. nih.govontosight.ai Future investigations should aim to uncover new pharmacological activities and identify novel molecular targets.
Key research avenues include:
Screening for new therapeutic areas: Systematically screening TMCA against a wide range of biological targets and disease models, including those related to inflammation, cancer, and neurodegenerative diseases. ontosight.ai Cinnamic acid derivatives have shown promise as antineuroinflammatory agents. nih.gov
Identifying direct molecular interactions: Employing techniques such as affinity chromatography and target identification by mass spectrometry to pinpoint the specific proteins and cellular pathways that TMCA directly interacts with.
Investigating receptor binding: Exploring the potential of TMCA and its derivatives to act as agonists or antagonists for various receptors, such as the GABAA/BZ receptor, which has been implicated in the sedative activity of TMCA. nih.gov
Rational Design of Derivatives for Enhanced Specificity
Building upon a deeper understanding of its structure-activity relationships (SAR), the rational design of novel this compound derivatives holds immense promise for developing more potent and specific therapeutic agents. mdpi.comnih.gov By strategically modifying the chemical structure of TMCA, researchers can aim to enhance its desired pharmacological effects while minimizing potential off-target interactions.
Future efforts in this area will likely involve:
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to visualize how TMCA and its analogs bind to their molecular targets. This information can guide the design of new derivatives with improved binding affinity and selectivity.
Synthesis of Analog Libraries: Creating diverse libraries of TMCA derivatives with modifications to the cinnamic acid backbone, the methoxy (B1213986) groups, and the phenyl ring. mdpi.comnih.gov These libraries can then be screened for enhanced biological activity.
Exploring Hybrids and Conjugates: Designing hybrid molecules that combine the pharmacophore of TMCA with other active moieties to create multifunctional drugs with novel therapeutic profiles. mdpi.com
Integration of Omics Technologies for Comprehensive Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. nih.govnih.gov By integrating data from these different levels of biological organization, researchers can construct a comprehensive picture of how TMCA impacts cellular function and physiology. nih.gov
Future research should leverage omics technologies to:
Profile global changes in gene and protein expression: Analyzing how TMCA treatment alters the expression of thousands of genes and proteins in target cells and tissues.
Map metabolic perturbations: Using metabolomics to identify changes in the levels of endogenous metabolites following TMCA administration, providing insights into its metabolic effects. researchgate.netunimi.it
Construct integrated network models: Combining multi-omics data to build computational models that can predict the systemic effects of TMCA and identify key pathways and biomarkers associated with its activity. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govresearchgate.netmdpi.com These powerful computational tools can be applied to accelerate the design and optimization of this compound derivatives. mdpi.comresearchgate.netresearchgate.net
The application of AI and ML in TMCA research could include:
Predictive Modeling: Developing ML models that can predict the pharmacological activity and properties of virtual TMCA derivatives, allowing for the rapid screening of large chemical spaces. mdpi.comresearchgate.netresearchgate.net
De Novo Design: Using generative AI models to design entirely new molecules based on the structural features of TMCA that are optimized for specific therapeutic targets. nih.gov
Optimizing Synthesis Routes: Employing AI algorithms to identify the most efficient and cost-effective synthetic pathways for producing novel TMCA analogs. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing trans-2,4,5-Trimethoxycinnamic acid?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the trans-configuration and methoxy group positions. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 280–320 nm) is suitable for purity assessment. Mass spectrometry (MS), particularly MALDI-TOF/MS with α-cyano-4-hydroxycinnamic acid (CHCA) as a matrix, can verify molecular weight (C₁₂H₁₄O₅, ~238.23 g/mol) and fragmentation patterns .
Q. How should this compound be stored and handled in laboratory settings?
- Protocol : Store in airtight containers at 2–8°C, protected from light. Although classified as non-hazardous, follow general lab safety practices (gloves, goggles) to avoid contamination. Avoid prolonged storage due to potential degradation; validate stability via periodic HPLC analysis .
Q. What solvents are optimal for solubility studies of this compound?
- Guidance : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media .
Advanced Research Questions
Q. What synthetic strategies enhance the bioactivity of this compound derivatives?
- Approach : Functionalize the carboxylic acid group via esterification or amidation to improve bioavailability. Introduce electron-donating substituents (e.g., hydroxyl, halogens) to the phenyl ring to modulate electronic effects. Evaluate derivatives using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare structure-activity relationships (SAR) .
Q. How do methoxy group positional isomers affect the biological activity of trimethoxycinnamic acids?
- SAR Analysis : The 2,4,5-substitution pattern may enhance membrane permeability compared to 3,4,5-isomers due to reduced steric hindrance. Test isomers in parallel using standardized assays (e.g., antiviral plaque reduction, COX-2 inhibition) to quantify differences in potency and selectivity .
Q. How can contradictory results in anticancer studies of trimethoxycinnamic acid derivatives be resolved?
- Troubleshooting : Standardize assay conditions (cell line passage number, serum concentration, incubation time). Validate findings across multiple models (e.g., MCF-7, HeLa, and xenografts). Use pharmacokinetic profiling to assess metabolite interference. Cross-reference data with structural analogs to identify confounding substituents .
Q. What in vivo models are suitable for evaluating the CNS effects of this compound derivatives?
- Experimental Design : Use stress-induced anxiety models in rodents (e.g., elevated plus maze, forced swim test). Administer derivatives orally (10–50 mg/kg) and measure biomarkers (corticosterone levels, BDNF expression). Include positive controls (e.g., diazepam) and validate blood-brain barrier penetration via LC-MS/MS .
Q. What HPLC conditions optimize the detection of this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
